

Application Notes and Protocols for ADAM12 siRNA Transfection in MCF-7 Cells

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Compound of Interest

Compound Name: ADAM12 Human Pre-designed
siRNA Set A

Cat. No.: B15616841

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This document provides a comprehensive guide for the targeted knockdown of ADAM12 in MCF-7 human breast cancer cells using small interfering RNA (siRNA). The protocols detailed below cover cell culture, siRNA transfection, and subsequent analysis to verify gene knockdown and assess cellular responses.

Introduction

ADAM12 (A Disintegrin and Metalloproteinase 12) is a cell surface protein implicated in various cellular processes, including cell adhesion, migration, and signaling. In the context of breast cancer, particularly in estrogen receptor-positive (ER+) cell lines like MCF-7, ADAM12 has been shown to play a role in promoting estrogen-independent growth and mediating resistance to endocrine therapy.[1] The targeted silencing of ADAM12 using siRNA is a valuable tool for investigating its function and exploring its potential as a therapeutic target.

These application notes provide optimized protocols for transfecting MCF-7 cells with ADAM12 siRNA, along with methods to quantify the knockdown efficiency and evaluate the resulting phenotypic changes.

Materials and Reagents

Material/Reagent	Supplier (Example)	Catalog Number (Example)
MCF-7 Cells	ATCC	HTB-22
Eagle's Minimum Essential Medium (EMEM)	Gibco	11095080
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
0.25% Trypsin-EDTA	Gibco	25200056
Opti-MEM I Reduced Serum Medium	Gibco	31985062
Lipofectamine™ RNAiMAX Transfection Reagent	Invitrogen	13778075
ADAM12 siRNA (pre-designed)	Qiagen	SI00288547
Control siRNA (non-targeting)	Qiagen	1027280
Phosphate-Buffered Saline (PBS)	Gibco	10010023
TRIzol™ Reagent	Invitrogen	15596026
qScript™ cDNA SuperMix	QuantaBio	95048
SYBR™ Green PCR Master Mix	Applied Biosystems	4309155
RIPA Lysis and Extraction Buffer	Thermo Scientific	89900
Protease Inhibitor Cocktail	Roche	11836170001
Anti-ADAM12 Antibody	Thermo Fisher Scientific	PA5-51201
Anti-GAPDH Antibody	Cell Signaling Technology	2118
HRP-conjugated Secondary Antibody	Jackson ImmunoResearch	111-035-003

MTT Cell Proliferation Assay
Kit

ATCC

30-1010K

Experimental Protocols

MCF-7 Cell Culture and Maintenance

MCF-7 cells are adherent epithelial-like cells that require careful handling to ensure optimal growth and viability for transfection experiments.

Protocol:

- Culture Medium: Prepare complete growth medium consisting of Eagle's MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.[2][3]
- Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂. [2][3]
- Passaging:
 - Subculture cells when they reach 80-90% confluency.[2][4]
 - Aspirate the old medium and wash the cell monolayer once with sterile PBS.
 - Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[2][3]
 - Neutralize the trypsin by adding at least two volumes of complete growth medium.
 - Gently pipette the cell suspension up and down to create a single-cell suspension.
 - Centrifuge the cells at 125 x g for 5 minutes.[2]
 - Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
 - Seed new culture flasks at a subcultivation ratio of 1:3 to 1:4.[4]
- Medium Renewal: Change the culture medium every 2-3 days.[2]

ADAM12 siRNA Transfection using Lipofectamine™ RNAiMAX (Forward Transfection)

This protocol is optimized for a 24-well plate format. For other formats, scale the component volumes accordingly. For MCF-7 cells, a reverse transfection protocol may also be suitable and can yield high efficiency.[5]

Day 1: Cell Seeding

- One day prior to transfection, seed MCF-7 cells in a 24-well plate at a density of 7,500 - 12,000 cells per well in 0.5 mL of complete growth medium.[6]
- Ensure cells will be 30-50% confluent at the time of transfection.[5]

Day 2: Transfection

- Prepare siRNA-Lipid Complexes:
 - For each well, dilute 6 pmol of ADAM12 siRNA (or control siRNA) in 50 µL of Opti-MEM I Reduced Serum Medium. Mix gently.[5]
 - In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM I Reduced Serum Medium. Mix gently.[5]
 - Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[5]
- Add Complexes to Cells:
 - Add the 100 µL of the siRNA-lipid complex mixture to each well containing cells and medium.[6]
 - Gently rock the plate back and forth to ensure even distribution of the complexes.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to downstream analysis.[6]

Optimization: To achieve the highest transfection efficiency, it is recommended to optimize conditions by varying the cell density and the amount of transfection reagent.[6] A final siRNA concentration of 30-50 nM is often effective.[6]

Verification of ADAM12 Knockdown

a) Quantitative Real-Time PCR (qRT-PCR)

- RNA Extraction: At 48 hours post-transfection, lyse the cells directly in the well using TRIzol™ reagent and extract total RNA according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- qPCR: Perform qPCR using SYBR Green chemistry with primers specific for ADAM12 and a housekeeping gene (e.g., GAPDH) for normalization.
- Analysis: Calculate the relative expression of ADAM12 mRNA using the $2^{-\Delta\Delta C_t}$ method.[7]

b) Western Blotting

- Protein Extraction: At 72 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
- Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against ADAM12 overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

Phenotypic Assays

a) Cell Viability/Proliferation (MTT Assay)

- At 48 or 72 hours post-transfection, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Add solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Express cell viability as a percentage relative to the control siRNA-treated cells.[8]

Data Presentation

Table 1: Optimization of ADAM12 siRNA Transfection in MCF-7 Cells

siRNA Concentration (nM)	Lipofectamine RNAiMAX (μL/well)	ADAM12 mRNA Knockdown (%)	Cell Viability (%)
10	0.5	65 ± 5.2	95 ± 3.1
20	1.0	82 ± 4.1	91 ± 4.5
30	1.0	91 ± 3.5	88 ± 5.0
50	1.5	93 ± 2.8	75 ± 6.2

Data are represented as mean ± SD from three independent experiments. Optimal conditions are highlighted in bold.

Table 2: Effect of ADAM12 Knockdown on MCF-7 Cell Proliferation

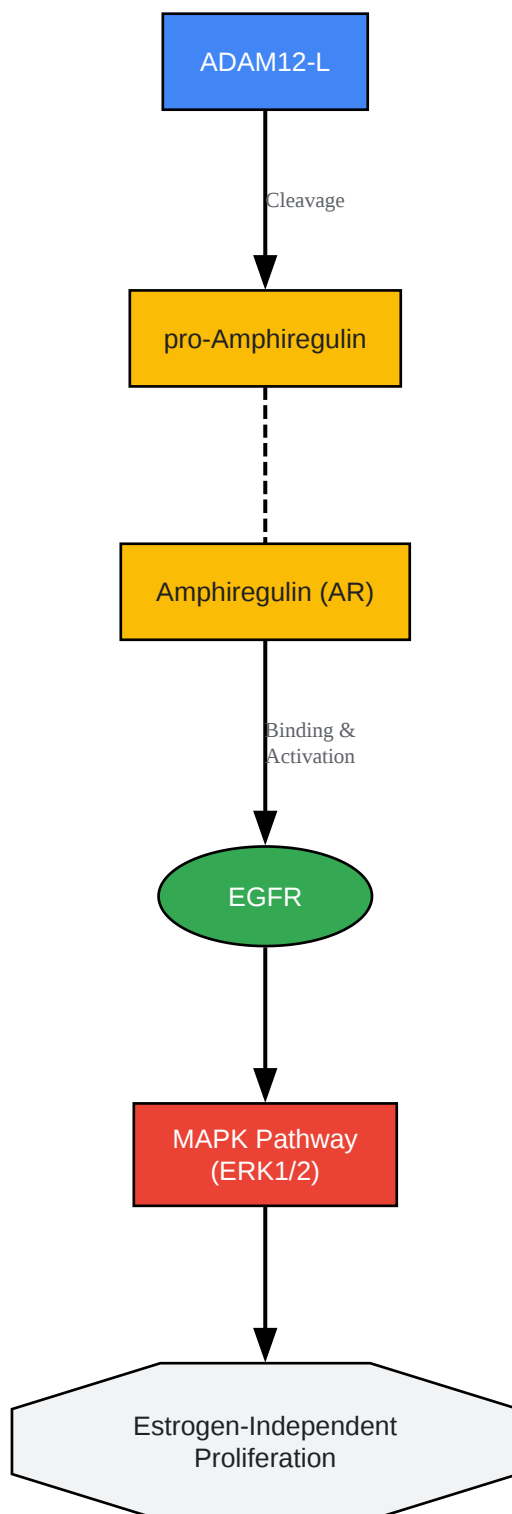
Treatment	Relative Cell Viability (%) at 72h
Untransfected Control	100
Control siRNA (30 nM)	98 ± 4.2
ADAM12 siRNA (30 nM)	72 ± 5.8*

*Data are represented as mean ± SD from three independent experiments. $p < 0.05$ compared to control siRNA.

Visualizations

ADAM12 Signaling Pathway in MCF-7 Cells

The transmembrane isoform of ADAM12 (ADAM12-L) can promote estrogen-independent growth in MCF-7 cells.[1] It does so by increasing the shedding of EGFR ligands, such as Amphiregulin (AR), which leads to the activation of the EGFR/MAPK signaling pathway.[1]



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Caption: ADAM12-L mediated EGFR/MAPK signaling in MCF-7 cells.

Experimental Workflow for ADAM12 Knockdown

This workflow outlines the key steps from cell culture to data analysis for an ADAM12 siRNA experiment in MCF-7 cells.



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Caption: Workflow for siRNA-mediated knockdown of ADAM12 in MCF-7 cells.

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